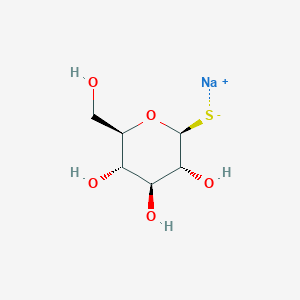
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-thio-β-D-Glucose is an analog of β-D-glucose in which sulfur replaces the hydroxyl group at the one position. The thiol group allows diverse chemical reactions, including click chemistry and polymerization. 1-thio-β-D-Glucose can be labeled with technetium-99m for analytical and diagnostic procedures. It can also be used as a substrate for glucose oxidase, which leads to the production of 1-thio-β-D-gluconic acid.
Mechanism of Action
Target of Action
It’s known that this compound is often used as a carrier molecule for cell uptake of markers, polymers, and nanoparticles .
Mode of Action
1-Thio-beta-D-glucose sodium salt is an analog of beta-D-glucose where sulfur replaces the hydroxyl group at the one position . This modification allows the compound to form a hydrophilic self-assembled monolayer with metal, which stabilizes the lipid bilayer and protects proteins from denaturation .
Biochemical Pathways
It’s known that the compound can be used as a substrate for glucose oxidase, leading to the production of 1-thio-beta-d-gluconic acid .
Pharmacokinetics
Its solubility in water (50 mg/ml) and dmso (10 mg/ml) suggests that it may have good bioavailability .
Result of Action
It’s known that the compound can be labeled with technetium-99m for analytical and diagnostic procedures .
Action Environment
It’s known that the compound decomposes on heating at 130 °c , suggesting that temperature could be a significant environmental factor affecting its stability.
Biological Activity
Sodium (2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-thiolate is a sulfur-containing carbohydrate derivative that has garnered attention for its potential biological activities. This compound is notable for its structural characteristics and functional groups that may contribute to various pharmacological effects.
- Molecular Formula : C₆H₁₁NaO₅S
- Molecular Weight : 218.20 g/mol
- CAS Number : 1622206-36-3
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The thiol group in the molecule may participate in redox reactions, influencing cellular signaling pathways and metabolic processes.
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. These properties are critical in mitigating oxidative stress within cells, which is linked to various chronic diseases.
Antimicrobial Properties
Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential metabolic pathways.
Cytotoxic Effects
In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. The compound's ability to trigger programmed cell death may be linked to its interaction with cellular signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 : Antioxidant Properties (Journal of Antioxidant Research) | Demonstrated a significant reduction in reactive oxygen species (ROS) levels in cultured cells treated with the compound. |
| Study 2 : Antimicrobial Activity (International Journal of Microbiology) | Showed effectiveness against Gram-positive and Gram-negative bacteria; minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL. |
| Study 3 : Cytotoxicity in Cancer Cells (Cancer Research Journal) | Reported IC50 values of 25 µM for breast cancer cell lines; apoptosis was confirmed via flow cytometry analysis. |
Discussion
The biological activities of this compound highlight its potential as a therapeutic agent. Its antioxidant properties suggest a role in preventing oxidative damage associated with aging and chronic diseases. Furthermore, the antimicrobial and cytotoxic effects indicate possible applications in treating infections and cancer.
Properties
CAS No. |
10593-29-0 |
|---|---|
Molecular Formula |
C6H12NaO5S |
Molecular Weight |
219.21 g/mol |
IUPAC Name |
sodium;(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate |
InChI |
InChI=1S/C6H12O5S.Na/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/t2-,3-,4+,5-,6+;/m1./s1 |
InChI Key |
BHHKGFGJKMSQDZ-WNFIKIDCSA-N |
SMILES |
C(C1C(C(C(C(O1)[S-])O)O)O)O.[Na+] |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S)O)O)O)O.[Na] |
Canonical SMILES |
C(C1C(C(C(C(O1)S)O)O)O)O.[Na] |
Appearance |
Assay:≥95%A crystalline solid |
Key on ui other cas no. |
10593-29-0 |
Synonyms |
1-thio-beta-D-glucose 1-thioglucose 1-thioglucose, (D)-isomer 1-thioglucose, sodium salt beta-D-thioglucose sodium thioglucse |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















